Vibunazole

Description

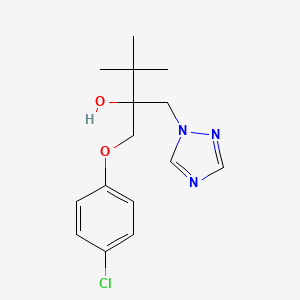

structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPZTCGZAFWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001251 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80456-55-9, 104358-25-0, 104358-26-1 | |

| Record name | α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80456-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vibunazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vibunazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIBUNAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIBUNAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Voriconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144) is a second-generation triazole antifungal agent with a broad spectrum of activity against clinically significant fungal pathogens, including species of Candida and Aspergillus. Its efficacy is rooted in the targeted disruption of the fungal cell membrane's structural integrity. This is achieved through the specific inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51). This technical guide provides a detailed examination of the molecular mechanism of action of Voriconazole, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.

Core Mechanism of Action

Voriconazole exerts its antifungal effect by potently and specifically inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of ergosterol, the primary sterol in fungal cell membranes.[1][2] Ergosterol is analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

The inhibition of CYP51 by Voriconazole leads to a cascade of events that compromise the fungal cell's viability:

-

Depletion of Ergosterol: The primary consequence of CYP51 inhibition is the cessation of ergosterol synthesis. The resulting ergosterol-deficient cell membranes are unable to perform their normal functions.

-

Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function. This accumulation is a key factor in the antifungal activity of azoles.

-

Disruption of Cell Membrane Integrity: The altered sterol composition leads to increased membrane permeability and fluidity, and impairs the activity of membrane-associated enzymes, such as those involved in nutrient transport and cell wall synthesis.[2] Ultimately, this loss of membrane integrity inhibits fungal growth and can lead to cell death.

The following diagram illustrates the logical flow of Voriconazole's mechanism of action.

Quantitative Data

The in vitro activity of Voriconazole has been extensively evaluated against a wide range of fungal pathogens. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges, MIC50 (the concentration that inhibits 50% of isolates), and MIC90 (the concentration that inhibits 90% of isolates) of Voriconazole against common Candida and Aspergillus species.

Table 1: Voriconazole MIC Data for Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| C. albicans | 8702 | ≤0.008 - >8 | 0.03 | 0.25 | [3][4] |

| C. glabrata | 1966 | ≤0.008 - >8 | 0.25 | 2 | [3] |

| C. tropicalis | 1146 | ≤0.008 - >8 | 0.03 | 0.25 | [3] |

| C. parapsilosis | 1488 | ≤0.008 - 4 | 0.03 | 0.25 | [3] |

| C. krusei | 312 | ≤0.008 - 4 | 0.25 | 0.5 | [3] |

| Various Candida spp. | 285 | 0.0325 - 2 | 0.125 | 0.5 | [5] |

Table 2: Voriconazole MIC Data for Aspergillus Species

| Aspergillus Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| A. fumigatus | 374 | ≤0.06 - 2 | 0.5 | 1 | [6] |

| A. flavus | 3 | Not specified | 0.5 | 0.5 | [6] |

| A. niger | 3 | Not specified | 1 | 1 | [6] |

| A. terreus | 20 | Not specified | 1 | 1 | [6] |

| Various Aspergillus spp. | 363 | 0.031 - 16 | 0.5 | 1 | [7] |

IC50 Data for CYP51 Inhibition

The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.

Table 3: Voriconazole IC50 Values for Fungal CYP51

| Fungal Species | CYP51 Isoform | IC50 (µM) | Reference |

| Aspergillus fumigatus | AfCYP51A | 0.38 | [8] |

| Aspergillus fumigatus | AfCYP51B | 0.33 | [8] |

| Homo sapiens | HsCYP51 | 112 | [1] |

Signaling Pathways in Response to Ergosterol Depletion

Fungal cells have evolved sophisticated regulatory networks to maintain sterol homeostasis. When ergosterol levels are depleted by the action of azole antifungals like Voriconazole, these pathways are activated to upregulate the expression of genes involved in ergosterol biosynthesis (ERG genes). The two major transcription factors involved are Upc2 in yeasts and SrbA in filamentous fungi.

-

Upc2 Pathway (in Candida spp.): In Candida species, the zinc cluster transcription factor Upc2 is a key regulator of ERG gene expression.[9][10] Under normal ergosterol levels, Upc2 is in an inactive state. Upon ergosterol depletion, Upc2 is activated, translocates to the nucleus, and binds to sterol response elements (SREs) in the promoter regions of ERG genes, leading to their increased transcription.[9][10]

-

SrbA Pathway (in Aspergillus spp.): In Aspergillus fumigatus, the sterol regulatory element-binding protein (SREBP) homolog, SrbA, plays a crucial role.[11][12] Similar to Upc2, SrbA is activated in response to ergosterol depletion and hypoxia. Activated SrbA moves to the nucleus and binds to SREs in the promoters of ERG genes, including cyp51A, to drive their expression.[11][12][13]

The following diagram depicts a generalized overview of this regulatory signaling pathway.

Experimental Protocols

Antifungal Susceptibility Testing: CLSI M27 Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.[4][5][8][11][14]

Objective: To determine the in vitro susceptibility of a yeast isolate to Voriconazole by determining the MIC.

Materials:

-

Voriconazole powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Yeast isolate to be tested

-

Spectrophotometer or inverted mirror

-

Incubator (35°C)

Procedure:

-

Preparation of Voriconazole Stock Solution: Dissolve Voriconazole powder in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Preparation of Drug Dilutions: Perform serial twofold dilutions of the Voriconazole stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.

-

Inoculum Preparation:

-

Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Inoculation of Microtiter Plates:

-

Dispense 100 µL of each Voriconazole dilution into the wells of a 96-well plate.

-

Add 100 µL of the standardized yeast inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of Voriconazole that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

-

Reading can be done visually using an inverted mirror or spectrophotometrically at a wavelength of 530 nm.

-

The following diagram outlines the workflow for this protocol.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify the sterol composition of fungal cells after treatment with Voriconazole to observe the depletion of ergosterol and the accumulation of precursors.[7]

Materials:

-

Fungal culture

-

Voriconazole

-

Methanolic potassium hydroxide (B78521) (KOH)

-

n-Heptane or hexane

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Fungal Culture and Treatment:

-

Grow the fungal culture in a suitable liquid medium to mid-log phase.

-

Treat the culture with a sublethal concentration of Voriconazole for a defined period. A control culture without the drug should be run in parallel.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation or filtration.

-

Resuspend the cell pellet in methanolic KOH and incubate at a high temperature (e.g., 80°C) for 1-2 hours to saponify the cellular lipids and release the sterols.

-

-

Sterol Extraction:

-

After cooling, perform a liquid-liquid extraction of the non-saponifiable lipids (including sterols) using an organic solvent like n-heptane or hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic layer containing the sterols and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To increase their volatility for GC analysis, derivatize the sterols by adding a silylating agent and heating (e.g., at 60°C for 30 minutes). This converts the hydroxyl groups of the sterols to trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The different sterols will be separated based on their boiling points and retention times on the GC column.

-

The mass spectrometer will fragment the eluted compounds, generating characteristic mass spectra that allow for their identification and quantification by comparing them to a library of known sterol spectra and using an internal standard.

-

In Vitro CYP51 Inhibition Assay

Objective: To determine the IC50 of Voriconazole against purified fungal CYP51.[9]

Materials:

-

Recombinant purified fungal CYP51

-

Cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH (cofactor)

-

Voriconazole

-

Buffer solution (e.g., potassium phosphate (B84403) buffer)

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Reconstitution of the Enzyme System:

-

In a reaction vessel (e.g., a microplate well), combine the purified CYP51, cytochrome P450 reductase, and the substrate (lanosterol) in a suitable buffer.

-

-

Addition of Inhibitor:

-

Add varying concentrations of Voriconazole to the reaction mixtures. Include a control with no inhibitor.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding NADPH.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Measurement of Activity:

-

The activity of CYP51 can be measured by various methods, such as:

-

HPLC: Quantifying the depletion of the lanosterol substrate or the formation of the demethylated product.

-

Spectrophotometry: Monitoring the oxidation of NADPH at 340 nm.

-

Fluorescence-based assays: Using a fluorogenic substrate that becomes fluorescent upon demethylation.

-

-

-

Calculation of IC50:

-

Plot the enzyme activity against the logarithm of the Voriconazole concentration.

-

The IC50 is the concentration of Voriconazole that results in a 50% reduction in enzyme activity compared to the control.

-

Conclusion

Voriconazole's mechanism of action is well-defined and centers on the targeted inhibition of fungal ergosterol biosynthesis via the CYP51 enzyme. This leads to a cascade of deleterious effects on the fungal cell membrane, ultimately resulting in the inhibition of fungal growth. The quantitative data from in vitro susceptibility testing and enzyme inhibition assays underscore its potent antifungal activity. Understanding the intricacies of this mechanism, the regulatory pathways that respond to it, and the experimental methods used to characterize it are crucial for the continued development of effective antifungal therapies and for managing the emergence of resistance.

References

- 1. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openriver.winona.edu [openriver.winona.edu]

- 3. Characterization of a lanosterol 14 alpha-demethylase from Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Dual Activators of the Sterol Biosynthetic Pathway of Saccharomyces cerevisiae: Similar Activation/Regulatory Domains but Different Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Vibunazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibunazole (B1683049) is a triazole antifungal agent. Its chemical name is 1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol. This document aims to provide an in-depth technical guide on the synthesis of this compound. However, a comprehensive and publicly available, detailed experimental protocol for the synthesis of this compound is not readily found in the scientific literature or patent databases accessible through standard search methodologies.

Despite the absence of a complete, step-by-step published synthesis, a plausible synthetic pathway can be postulated based on established principles of organic chemistry and analogous reactions for similar triazole-containing compounds. This proposed pathway involves two key stages:

-

Synthesis of the Ketone Intermediate: Preparation of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

-

Formation of the Tertiary Alcohol: Conversion of the ketone intermediate to this compound via a Grignard reaction.

This document will outline the likely chemical transformations involved in this proposed pathway. It is important to note that the specific reaction conditions, solvents, catalysts, and purification methods described are based on general chemical knowledge and may require significant optimization for practical application.

Proposed this compound Synthesis Pathway

A logical synthetic approach to this compound would proceed through the formation of a key ketone intermediate, followed by the introduction of the final methyl group to create the tertiary alcohol moiety.

Stage 1: Synthesis of the Ketone Intermediate

The synthesis of the pivotal ketone intermediate, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, would likely begin with a suitable starting material such as 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (B1597033). This starting ketone could then be halogenated at the alpha position, followed by nucleophilic substitution with 1,2,4-triazole (B32235).

Reaction Scheme:

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Step 1a: α-Bromination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

-

Reaction: 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one would be reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in an inert solvent like carbon tetrachloride. The reaction mixture would likely be heated to initiate the reaction.

-

Work-up and Purification: After the reaction is complete, the succinimide (B58015) byproduct would be filtered off. The filtrate would then be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product could be purified by column chromatography or recrystallization.

Step 1b: Nucleophilic Substitution with 1,2,4-Triazole

-

Reaction: The α-bromo ketone intermediate would be dissolved in a suitable polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide. 1,2,4-triazole and a non-nucleophilic base (e.g., potassium carbonate) would be added to the solution. The reaction mixture would be stirred, likely at an elevated temperature, to facilitate the nucleophilic substitution.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled and filtered to remove inorganic salts. The solvent would be evaporated, and the residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed, dried, and concentrated. The resulting crude ketone intermediate could be purified by column chromatography.

Stage 2: Grignard Reaction to form this compound

The final step in this proposed synthesis is the addition of a methyl group to the carbonyl of the ketone intermediate using a Grignard reagent.

Experimental Protocol (Hypothetical)

-

Reaction: The key ketone intermediate would be dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen). A solution of methylmagnesium bromide (CH₃MgBr) in ether would be added dropwise to the ketone solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction would be allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture would be extracted with an organic solvent. The combined organic extracts would be washed, dried, and concentrated to yield crude this compound. Purification would likely be achieved through column chromatography or recrystallization to obtain the final product.

Quantitative Data

Due to the lack of specific literature detailing the synthesis of this compound, no quantitative data for reaction yields, purity, or other analytical parameters can be provided at this time. The following tables are placeholders for where such data would be presented if it were available.

Table 1: Hypothetical Reaction Yields for this compound Synthesis

| Step | Reaction | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1a | α-Bromination | - | - | - |

| 1b | Nucleophilic Substitution | - | - | - |

| 2 | Grignard Reaction | - | - | - |

Table 2: Hypothetical Purity and Characterization Data for this compound

| Compound | Analytical Method | Purity (%) | Spectroscopic Data (Expected) |

| This compound | HPLC | - | ¹H NMR, ¹³C NMR, MS, IR consistent with the structure |

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of Vibunazole

Disclaimer: Publicly available experimental data on the physicochemical properties of Vibunazole is limited. This guide provides the available information for this compound and utilizes data for Voriconazole (B182144), a structurally related second-generation triazole antifungal, as a representative example to illustrate key concepts and experimental protocols relevant to this class of compounds.

Introduction

This compound is a triazole antifungal agent.[1] Like other drugs in its class, its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and describes its expected mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug molecule are critical for formulation development and predicting its behavior in biological systems.

Properties of this compound

The following data for this compound is available from public chemical databases.

| Property | Value | Source |

| IUPAC Name | 1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol | [1] |

| Chemical Formula | C₁₅H₂₀ClN₃O₂ | [1] |

| Molecular Weight | 309.79 g/mol | [1] |

| Computed logP | 3.2 | [1] |

Representative Properties of a Triazole Antifungal (Voriconazole)

To provide a more complete picture for researchers, the following table summarizes the well-documented physicochemical properties of Voriconazole. This data serves as a relevant example for the triazole class.

| Property | Value | Source |

| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | [2] |

| Chemical Formula | C₁₆H₁₄F₃N₅O | [2] |

| Molecular Weight | 349.31 g/mol | [2] |

| Melting Point | 127 - 130 °C | [2] |

| Water Solubility | 0.5 mg/mL (at room temperature) | [3],[4],[5] |

| pKa | 1.8 (pKa1), 11.0 (pKa2) (Predicted) | N/A |

| Experimental logP | 1.0 | [2] |

| Experimental logD (pH 7.4) | 1.8 | [6],[7] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental methodologies. The following sections detail common protocols applicable to the characterization of compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[8]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, which is sealed at one end.[8],[9],[10] The tube is tapped gently to compact the sample to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.[8],[11]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to find an approximate melting point.[9],[12] For an accurate measurement, the heating rate is slowed to 1-2°C per minute when the temperature is about 15°C below the approximate melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[12],[10] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[8]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a flask containing a specific volume of aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).[13],[14]

-

Equilibration: The flask is sealed and agitated in a temperature-controlled shaker or water bath (typically 25°C or 37°C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: The resulting suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (e.g., using a 0.45 μm filter).[13]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).,[13]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a molecule's ionization state at different pH values.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol) to a known concentration (e.g., 1 mM).[15]

-

Titration: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.[15] It is then titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For a weak acid, the pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.[16],[17] The procedure should be repeated at least three times to ensure reliability.[15]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD) are pre-saturated by shaking them together overnight and then separating the layers.[18]

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the layers until equilibrium is reached.[19],[20]

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol (B41247) and aqueous layers.[21],[18]

-

Quantification: A sample is carefully taken from each layer, and the concentration of the compound is measured using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).[19],[21]

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

Mechanism of Action

As a triazole antifungal, this compound's mechanism of action is expected to be consistent with other members of this class.

The primary target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[22],[23],[24] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[23],[25]

By inhibiting lanosterol 14-α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[23],[24] This inhibition leads to two major consequences:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane's structure and function.[25]

-

Accumulation of Toxic Sterol Intermediates: The blockage causes a buildup of 14-α-methylated sterols within the cell, which further disrupts the membrane and can be toxic to the fungus.[24]

The combined effect is an increase in membrane permeability and the eventual death of the fungal cell, accounting for the fungistatic or fungicidal activity of the drug.[24],[25]

References

- 1. alpha-((4-Chlorophenoxy)methyl)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | C15H20ClN3O2 | CID 123676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. 2.2.4. Aqueous solubility at different pH values [bio-protocol.org]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 17. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Investigation into the structures and physicochemical properties of multi-component crystals of voriconazole [ccspublishing.org.cn]

- 23. Voriconazole - BioPharma Notes [biopharmanotes.com]

- 24. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 25. amberlife.net [amberlife.net]

Vibunazole (BAY N 7133): A Technical Guide on its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibunazole, also known as BAY N 7133, is a synthetic triazole antifungal agent developed in the 1980s. As a member of the azole class, it possesses a broad spectrum of activity against a variety of clinically relevant fungal pathogens, including yeasts, molds, dermatophytes, and dimorphic fungi.[1][2][3] Early research demonstrated its potential as an orally absorbed antimycotic.[1] This document provides a technical overview of this compound's mechanism of action, summarizes the available data on its spectrum of activity, and details the standard experimental protocols used to evaluate its efficacy.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Like other triazole antifungals, this compound's primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol synthesis.[4][5][6] The key target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.

This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6][7][8] By binding to and inhibiting lanosterol 14α-demethylase, this compound blocks the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors within the cell.[6][8] The resulting alterations in membrane composition increase its permeability and disrupt the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[8]

Antifungal Spectrum of Activity

In vitro studies have established that this compound (BAY N 7133) is a broad-spectrum antifungal agent.[1][2] Its activity has been demonstrated against a wide array of pathogenic fungi, including yeasts, dimorphic fungi, filamentous fungi (molds), and dermatophytes.[2]

Quantitative Data

While early studies confirmed this compound's broad-spectrum activity, detailed species-specific Minimum Inhibitory Concentration (MIC) data, such as MIC₅₀ and MIC₉₀ values, are not widely available in recent literature. The most comprehensive quantitative data from available abstracts are summarized below.

| Fungal Group | Number of Strains Tested | General MIC Range (mg/L) | Reference |

| Pathogenic Yeasts & Fungi | 364 | ≤0.04 to 10 | [1] |

| Yeasts | 35 | Data not specified | [2] |

| Dimorphic Fungi | 62 | Data not specified | [2] |

| Filamentous Fungi | 37 | Data not specified | [2] |

| Dermatophytes | 31 | Data not specified | [2] |

Note: One comparative study described this compound as being among the least quantitatively active agents tested against certain isolates when compared with other antifungals of the same era.[3]

In Vivo Efficacy

Animal model studies have provided further evidence of this compound's efficacy. It has been shown to be effective upon oral administration in murine models of systemic infections caused by Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[9] Notably, it demonstrated adequate effectiveness in mouse aspergillosis models where ketoconazole (B1673606) was not sufficient.[9] Furthermore, this compound was effective in treating guinea pig trichophytosis via topical application.[9]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of in vitro antifungal activity is typically performed using standardized methods, such as the broth microdilution assay established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Generalized Protocol)

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a fungus after a specified incubation period.[10]

1. Preparation of Antifungal Agent:

- The antifungal powder (e.g., this compound) is accurately weighed and dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

- Serial twofold dilutions of the antifungal agent are prepared in a standard liquid broth medium, most commonly RPMI 1640 medium buffered with MOPS to a pH of 7.0.[11]

2. Inoculum Preparation:

- Yeasts: Fungal colonies are selected from a fresh agar (B569324) plate and suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[10] This suspension is then further diluted in the broth medium to achieve the final standardized inoculum concentration.

- Molds: Conidia are harvested from a sporulating culture by flooding the agar surface with sterile saline. The resulting conidial suspension is adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[10][11]

3. Microplate Inoculation and Incubation:

- A 96-well microtiter plate is used. Each well receives 100 µL of the diluted antifungal agent.

- Subsequently, 100 µL of the standardized fungal inoculum is added to each well, bringing the final volume to 200 µL and achieving the target drug concentrations.[10]

- A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.[10]

- The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

4. MIC Determination:

- Following incubation, the MIC is determined by visual inspection or by using a spectrophotometric reader.

- For azoles like this compound, the MIC is typically defined as the lowest drug concentration that causes a significant reduction in fungal growth (e.g., ≥50% inhibition) compared to the growth control well.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

prep_drug [label="Prepare Antifungal Stock\n(e.g., this compound in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"];

prep_inoculum [label="Prepare Standardized\nFungal Inoculum\n(0.5 McFarland)", fillcolor="#FBBC05", fontcolor="#202124"];

serial_dilute [label="Perform 2-fold Serial Dilutions\nof Antifungal in 96-Well Plate\nwith RPMI Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"];

add_inoculum [label="Inoculate Wells with\nStandardized Fungal Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"];

controls [label="Include Growth Control\n(No Drug) and Sterility\nControl (No Inoculum)", fillcolor="#F1F3F4", fontcolor="#202124"];

incubate [label="Incubate Plate\n(e.g., 35°C for 24-48h)", fillcolor="#34A853", fontcolor="#FFFFFF"];

read_mic [label="Read Results Visually or\nSpectrophotometrically", fillcolor="#34A853", fontcolor="#FFFFFF"];

determine_mic [label="Determine MIC:\nLowest concentration with\nsignificant growth inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

end_node [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> prep_drug;

start -> prep_inoculum;

prep_drug -> serial_dilute;

serial_dilute -> add_inoculum;

prep_inoculum -> add_inoculum;

add_inoculum -> controls;

controls -> incubate;

incubate -> read_mic;

read_mic -> determine_mic;

determine_mic -> end_node;

}

Conclusion

This compound (BAY N 7133) is an early triazole antifungal with a well-established mechanism of action targeting ergosterol biosynthesis. Historical in vitro and in vivo data confirm its broad-spectrum activity against a range of pathogenic yeasts and molds. However, for modern drug development and research purposes, it is important to note that comprehensive, species-specific quantitative MIC data for this compound are limited in publicly accessible, peer-reviewed literature. The protocols outlined in this guide represent the standard methodologies that would be required for any re-evaluation of its antifungal spectrum.

References

- 1. In-vitro studies of a new oral azole antimycotic, BAY N 7133 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro inhibitory activities of 2 new orally absorbable imidazole derivatives: BAY n 7133 and BAY 1 9139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro studies with four new antifungal agents: BAY n 7133, bifonazole (BAY h 4502), ICI 153,066 and Ro 14-4767/002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. What is the mechanism of Voriconazole? [synapse.patsnap.com]

- 8. Antimycotic activity of BAY N 7133 in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MIC Values of Voriconazole Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Vibunazole (Voriconazole): A Comprehensive Technical Guide to its Discovery and Development

Introduction

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the second-generation triazole antifungal agent, voriconazole (B182144). It is important to note that while the prompt specified "Vibunazole," the vast body of scientific literature and clinical data points to "voriconazole" as the approved and widely studied drug. It is possible that "this compound" was an early developmental name or a related compound. This guide will focus on voriconazole, assuming it to be the intended subject of the query.

Voriconazole represents a significant advancement in the treatment of invasive fungal infections, offering a broader spectrum of activity and improved safety profile compared to its predecessors.[1] This document will detail its history, synthesis, mechanism of action, and clinical development for researchers, scientists, and drug development professionals.

Discovery and History

The development of voriconazole was driven by the need for more effective and less toxic treatments for systemic fungal infections. Earlier treatments, such as amphotericin B, were associated with significant side effects, including nephrotoxicity.[1] The first-generation triazoles, fluconazole (B54011) and itraconazole, while safer, had limitations in their spectrum of activity and faced issues of drug resistance.[1]

Developed as a synthetic derivative of fluconazole, voriconazole was designed to overcome these limitations.[2] Pfizer patented voriconazole in 1990 and brought it to market as Vfend after its approval for medical use in the United States in 2002.[3] Voriconazole demonstrated greater potency and increased activity against a range of pathogens, particularly Aspergillus species.[1]

Synthesis of Voriconazole

The chemical synthesis of voriconazole, with the IUPAC name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a complex process due to the presence of two asymmetric carbon atoms, which results in four possible stereoisomers.[4] The desired (2R,3S)-stereoisomer is typically isolated from a racemic mixture. Several synthetic routes have been reported, including those utilizing organic lithium salts, Reformatsky-type coupling reactions, and Grignard reactions.[4][5][6]

Experimental Protocol: Reformatsky-Type Coupling Reaction

One documented method for preparing voriconazole involves a Reformatsky-type coupling reaction.[4] The following is a summarized protocol based on patent literature:

-

Activation of Zinc: Zinc powder is treated with 1N HCl, and lead powder is added to a solution of tetrahydrofuran (B95107) (THF).

-

Initiation: A solution of iodine in THF is slowly added to the zinc and lead mixture while heating to approximately 45°C.

-

Reaction Mixture: The mixture is cooled to around 2°C. A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF, 6-(1-bromo-ethyl)-4-chloro-5-fluoropyrimidine, and additional iodine is slowly added.

-

Reaction: The resulting mixture is heated to 25°C and allowed to react for one hour. This coupling reaction forms the desired enantiomeric pair.

-

Resolution: The racemic mixture is then subjected to optical resolution using an optically active acid, such as R-(-)-10-camphorsulfonic acid, to isolate the (2R,3S)-stereoisomer (voriconazole).[4]

References

- 1. History of the development of azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voriconazole - Wikipedia [en.wikipedia.org]

- 4. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 5. Voriconazole synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Core Target Enzyme Inhibition by Vibunazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibunazole (B1683049) (BAY N 7133) is a triazole antifungal agent designed to combat mycotic infections by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway. Like other azoles, its primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][2] This enzyme plays a pivotal role in the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The disruption of ergosterol synthesis compromises the structural integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a vital process for fungal survival, making it an attractive target for antifungal therapy. This compound exerts its effect by specifically inhibiting the lanosterol 14α-demethylase (CYP51) enzyme within this pathway.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell. This alteration in the sterol composition of the cell membrane disrupts its normal function, including fluidity, permeability, and the activity of membrane-bound enzymes. The overall result is the cessation of fungal cell growth and proliferation.

Quantitative Analysis of Target Enzyme Inhibition

Table 1: IC50 Values of Voriconazole (B182144) against Fungal and Human Lanosterol 14α-Demethylase (CYP51)

| Enzyme Source | IC50 (µM) | Reference |

| Aspergillus fumigatus CYP51A | Not specified, but strongly inhibited | [3] |

| Aspergillus fumigatus CYP51B | Not specified, but strongly inhibited | [3] |

| Homo sapiens CYP51 | 112 | [3] |

Table 2: In Vitro Activity of Voriconazole against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Reference |

| Aspergillus fumigatus | 0.25 - 0.5 | [4] |

| Candida albicans | <0.0078 - 2 | [4] |

| Candida glabrata | <0.0078 - 2 | [4] |

| Candida krusei | <0.0078 - 2 | [4] |

| Cryptococcus neoformans | <0.0078 - 2 | [4] |

| Fusarium spp. | Not specified, but active | [5] |

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of lanosterol 14α-demethylase inhibitors.

CYP51 Reconstitution Assay for IC50 Determination

This in vitro assay directly measures the inhibitory effect of a compound on the purified, reconstituted target enzyme.

Principle: The activity of purified recombinant lanosterol 14α-demethylase (CYP51) is measured by monitoring the conversion of a substrate (e.g., lanosterol) to its demethylated product. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).

Materials:

-

Purified recombinant fungal or human CYP51

-

NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

NADPH

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Test compound (this compound)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

HPLC or LC-MS/MS system for analysis

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, purified CYP51, and CPR.

-

Add Inhibitor: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Add Substrate: Add lanosterol to the reaction mixture to a final concentration of approximately 50 µM.[6]

-

Initiate Reaction: Start the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching solvent, such as an equal volume of ice-cold acetonitrile.

-

Extraction: Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.

-

Analysis: Evaporate the organic solvent, reconstitute the residue in a suitable solvent, and analyze the formation of the demethylated product by HPLC or LC-MS/MS.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Whole-Cell Ergosterol Biosynthesis Inhibition Assay

This assay measures the ability of a compound to inhibit ergosterol synthesis in intact fungal cells.

Principle: Fungal cells are incubated with a radiolabeled precursor (e.g., [¹⁴C]-acetate) in the presence of the test compound. The inhibition of ergosterol biosynthesis is determined by measuring the reduction in the incorporation of the radiolabel into ergosterol.[7]

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Growth medium (e.g., RPMI-1640)

-

[¹⁴C]-acetate

-

Test compound (this compound)

-

Saponification solution (e.g., alcoholic KOH)

-

Heptane for extraction

-

TLC plates and developing solvent

-

Scintillation counter or phosphorimager

Procedure:

-

Cell Culture: Grow the fungal cells to the mid-log phase in the appropriate medium.

-

Inhibitor Treatment: Add the test compound at various concentrations to the cell culture. Include a no-drug control.

-

Radiolabeling: Add [¹⁴C]-acetate to the cultures and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into sterols.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Saponification: Resuspend the cell pellet in the saponification solution and heat to hydrolyze lipids.

-

Extraction: Extract the non-saponifiable lipids (including ergosterol) with heptane.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate to separate the different sterols.

-

Quantification: Quantify the amount of radiolabeled ergosterol in each sample using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percent inhibition of ergosterol synthesis for each concentration of the test compound and determine the IC50 value.[7]

Cell-Free Lanosterol Demethylase Inhibition Assay

This assay uses a crude cell extract containing the target enzyme, providing a more physiologically relevant environment than a reconstituted system while avoiding the complexities of whole-cell assays.

Principle: A cell-free extract containing active lanosterol 14α-demethylase is prepared from fungal cells. The inhibitory effect of the test compound on the enzyme is measured by monitoring the conversion of a radiolabeled substrate to its product.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Lysis buffer

-

Radiolabeled substrate (e.g., [³H]-lanosterol)

-

NADPH

-

Test compound (this compound)

-

Organic solvents for extraction

-

TLC or HPLC system for analysis

-

Scintillation counter

Procedure:

-

Preparation of Cell-Free Extract:

-

Grow fungal cells to the desired density.

-

Harvest the cells and wash them.

-

Resuspend the cells in a lysis buffer and disrupt them (e.g., by sonication or with glass beads).

-

Centrifuge the lysate to obtain a microsomal fraction containing the enzyme.

-

-

Inhibition Assay:

-

In a reaction tube, combine the cell-free extract, radiolabeled lanosterol, and the test compound at various concentrations.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a defined time.

-

Stop the reaction and extract the sterols.

-

-

Analysis:

-

Separate the substrate and product using TLC or HPLC.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

-

Conclusion

This compound, as a member of the triazole class of antifungals, targets the essential fungal enzyme lanosterol 14α-demethylase (CYP51). By inhibiting this enzyme, this compound disrupts the ergosterol biosynthesis pathway, leading to a compromised cell membrane and the inhibition of fungal growth. While specific quantitative inhibition data for this compound is limited in the public domain, the provided methodologies and representative data for the related compound voriconazole offer a robust framework for researchers and drug development professionals. A thorough understanding of the target enzyme, its role in fungal physiology, and the experimental approaches to quantify its inhibition are critical for the continued development of effective antifungal therapies.

References

- 1. Antimycotic activity of BAY N 7133 in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of BAY n 7133 and BAY 1 9139 in vitro and in experimental murine coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isavuconazole and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro efficacy and fungicidal activity of voriconazole against Aspergillus and Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Unveiling the Solid State: A Technical Guide to Vibunazole Crystal Structure Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of Vibunazole, a triazole antifungal agent. While specific crystallographic data for this compound is not publicly available in crystallographic databases as of this writing, this document will leverage data from the closely related and extensively studied compound, Voriconazole (B182144), to illustrate the principles and techniques involved. This approach offers a robust framework for researchers engaged in the solid-state characterization of this compound or similar active pharmaceutical ingredients (APIs).

Introduction to Crystal Structure and its Importance

The crystalline form of an API is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore paramount in drug development for ensuring product quality, consistency, and efficacy. Techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and thermal analysis are instrumental in elucidating the three-dimensional arrangement of molecules in a crystal lattice and characterizing its physical properties.

Experimental Protocols

A multi-technique approach is essential for a comprehensive analysis of the crystal structure of a compound like this compound. The following sections detail the standard experimental protocols.

Crystal Growth (Crystallization)

The prerequisite for single-crystal X-ray diffraction is the cultivation of high-quality single crystals.[1][2] Several methods are commonly employed for small organic molecules:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[3]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly. The decrease in solubility upon cooling can lead to the growth of well-formed crystals.[3]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise atomic arrangement within a crystal.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[2] The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.[1]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined to best fit the experimental data, yielding precise information on unit cell dimensions, bond lengths, bond angles, and torsion angles.[2]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for identifying crystalline phases and assessing the crystallinity of a bulk sample.

-

Sample Preparation: A fine powder of the crystalline material is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[5][6]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline form.[7] It can be used for phase identification, quantification of polymorphic impurities, and determination of the degree of crystallinity.[6][8]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of the crystalline material.

-

Differential Scanning Calorimetry (DSC): A small amount of the sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured.[9] DSC can detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing data on melting points and enthalpies of fusion.[10][11]

-

Thermogravimetric Analysis (TGA): The mass of a sample is monitored as a function of temperature or time in a controlled atmosphere.[10][12] TGA is used to determine the thermal stability of the compound and to quantify the presence of volatile components like water or residual solvents.[11]

Data Presentation: An Illustrative Example with Voriconazole

As specific crystallographic data for this compound is not available, the following tables present typical data obtained for the related triazole antifungal, Voriconazole. This serves as an example of how quantitative data from crystal structure analysis is structured and presented.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Crystalline Form of Voriconazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 10.789 |

| β (°) | 98.76 |

| Volume (ų) | 1998.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor (%) | 4.5 |

Note: This data is illustrative and based on typical values for a small organic molecule.

Table 2: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Form of Voriconazole

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 13.8 | 6.42 | 100 |

| 16.5 | 5.37 | 60 |

| 19.7 | 4.51 | 75 |

| 21.3 | 4.17 | 50 |

| 26.2 | 3.40 | 90 |

Note: This data is illustrative and represents a hypothetical PXRD pattern.

Table 3: Illustrative Thermal Analysis Data for a Crystalline Form of Voriconazole

| Analysis | Parameter | Value |

| DSC | Onset of Melting (°C) | 130.5 |

| DSC | Peak Melting Point (°C) | 133.2 |

| DSC | Enthalpy of Fusion (J/g) | 85.6 |

| TGA | Onset of Decomposition (°C) | 250.0 |

| TGA | Mass Loss at 200°C (%) | < 0.1 |

Note: This data is illustrative.

Visualizations: Workflows and Pathways

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the comprehensive solid-state characterization of a pharmaceutical compound like this compound.

Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase

This compound, like other azole antifungals, is known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The inhibition of this pathway disrupts the membrane integrity, leading to fungal cell death.[2][13]

Conclusion

The comprehensive crystal structure analysis of this compound is a critical step in its development as a pharmaceutical product. By employing a suite of analytical techniques including SCXRD, PXRD, and thermal analysis, researchers can gain a detailed understanding of its solid-state properties. While specific experimental data for this compound remains to be published, the methodologies and data interpretation frameworks outlined in this guide, illustrated with data from Voriconazole, provide a clear and actionable pathway for the scientific community. A thorough characterization of this compound's crystalline forms will ultimately contribute to the development of a safe, effective, and stable antifungal medication.

References

- 1. Characterization of a lanosterol 14 alpha-demethylase from Pneumocystis carinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102755300A - Voriconazole composition and preparation method thereof - Google Patents [patents.google.com]

- 4. CN108840859A - The method for preparing voriconazole crystalline substance I type - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 9. Crystallography Open Database: Search results [qiserver.ugr.es]

- 10. US8288394B2 - 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivative for pharmaceutical use, and the use of a 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivative with substantially undefined crystal shape for preparing said 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivative - Google Patents [patents.google.com]

- 11. dermnetnz.org [dermnetnz.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. What is the mechanism of Voriconazole? [synapse.patsnap.com]

Voriconazole: A Comprehensive Technical Guide to Chemical Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144), a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of serious and invasive fungal infections. Its efficacy is intrinsically linked to its chemical stability. Understanding the degradation pathways and kinetics of voriconazole under various stress conditions is paramount for the development of stable pharmaceutical formulations, ensuring patient safety and therapeutic effectiveness. This technical guide provides an in-depth analysis of the chemical stability and degradation of voriconazole, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Chemical Stability Profile

Voriconazole is susceptible to degradation under several stress conditions, with the rate and extent of degradation being highly dependent on the specific environmental factors. Studies have shown that the drug is particularly labile in alkaline media and when exposed to UV radiation.[1] It also undergoes degradation under acidic, oxidative, and thermal stress, albeit to a lesser extent under certain conditions.[2][3]

Hydrolytic Degradation

Hydrolysis is a significant degradation pathway for voriconazole. The molecule's stability is markedly influenced by the pH of the aqueous environment.

-

Alkaline Conditions: Voriconazole degrades rapidly in alkaline solutions.[1] Forced degradation studies have consistently shown significant decomposition in the presence of sodium hydroxide.[2][3] The primary degradation product identified under alkaline stress is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[1]

-

Acidic Conditions: The drug also degrades under acidic conditions, though it is found to be relatively more stable compared to alkaline conditions.[2][3] The degradation products formed under acidic hydrolysis are reported to be the same as those formed under alkaline and neutral conditions.[2]

-

Neutral Conditions: In neutral aqueous solutions, voriconazole demonstrates greater stability compared to acidic or alkaline conditions, but degradation can still occur, particularly with prolonged exposure to heat.[2]

Photodegradation

Exposure to light, especially ultraviolet (UV) radiation, is a critical factor in the degradation of voriconazole.

-

UV Radiation: The drug is highly unstable under UVC radiation (254 nm), with significant degradation observed in both solution and solid states.[1]

-

Visible Light: While less impactful than UV radiation, exposure to visible light can also contribute to the degradation of voriconazole over extended periods.

Thermal Degradation

Elevated temperatures accelerate the degradation of voriconazole. Thermal stress studies are crucial for determining appropriate storage conditions and predicting shelf-life. The drug has been shown to degrade at elevated temperatures (e.g., 60°C), with the rate of degradation increasing with temperature.[1][3]

Oxidative Degradation

Voriconazole is also susceptible to oxidative degradation. Studies have employed oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) to investigate this pathway.[1][3][4] While some studies suggest it is relatively stable under oxidative conditions[2], others have observed degradation, indicating that the specific oxidizing agent and conditions play a significant role.

Degradation Products

The primary degradation product of voriconazole identified across multiple stress conditions (acidic, alkaline, and photolytic) is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone .[1] Microbiological assays have shown that the degraded samples containing this product exhibit no antifungal activity.[1] Other impurities and degradation products that have been identified include deschloro and DFH impurities.[3]

Quantitative Stability Data

The following tables summarize the quantitative data from various stability studies on voriconazole.

Table 1: Summary of Forced Degradation Studies of Voriconazole

| Stress Condition | Reagent/Parameters | Duration | Temperature | Extent of Degradation | Reference |

| Acid Hydrolysis | 0.1 N HCl | 150 min | Room Temperature | Significant Degradation | [2] |

| 5ml of 0.1 M HCl | 2 hr | 60°C | Slight Degradation | [3] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 150 min | Room Temperature | Significant Degradation | [2] |

| 5ml of 0.1 M NaOH | 30 min | 60°C | Significant Degradation | [3] | |

| Neutral Hydrolysis | Water | 1 hr | Boiling Water Bath | Significant Degradation | [2] |

| Oxidative Degradation | 5% Potassium Permanganate | 3 hr | Room Temperature | Degradation Observed | [1] |

| 2ml of 1% H₂O₂ | 30 min | Bench Top | Slight Degradation | [3] | |

| Thermal Degradation | Solid Form | 50 days | 60°C | Degradation Observed | [1] |

| Solution (1 mg/mL) | 21 days | 60°C | Degradation Observed | [1] | |

| - | 24 hrs | 60°C | Significant Degradation | [3] | |

| Photodegradation | UVC Radiation (254 nm) | 14 days | - | 29.7% Decrease (Solid) | [1] |